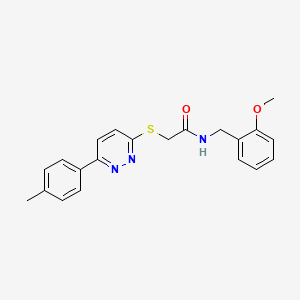
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, commonly known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTAT belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Wirkmechanismus
The mechanism of action of MPTAT is not fully understood, but studies have suggested that it may act through multiple pathways, including the inhibition of enzymes involved in tumor growth and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and physiological effects:
MPTAT has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and proliferation, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death. MPTAT has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTAT in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit tumor growth and proliferation, and its neuroprotective and cardioprotective effects. However, the limitations of using MPTAT in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on MPTAT should focus on elucidating its mechanism of action, identifying potential side effects, and optimizing its therapeutic applications in various fields of medicine. Additionally, the development of novel MPTAT derivatives with improved pharmacological properties should be explored.
Synthesemethoden
The synthesis of MPTAT involves the reaction of 2-(6-(p-tolyl)pyridazin-3-ylthio)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent. The reaction yields MPTAT as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTAT has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. Studies have shown that MPTAT exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. MPTAT has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPTAT has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-9-16(10-8-15)18-11-12-21(24-23-18)27-14-20(25)22-13-17-5-3-4-6-19(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOLZBNORVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)
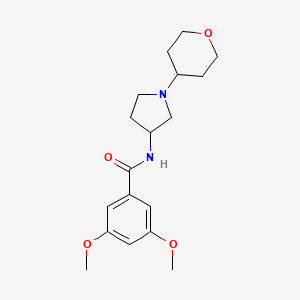
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)
![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
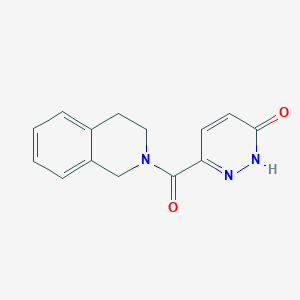

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)
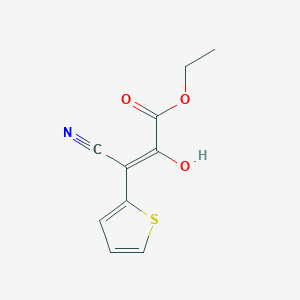

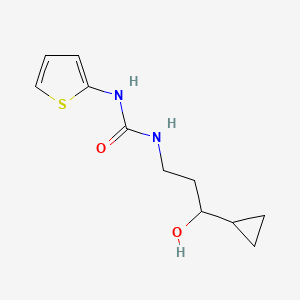
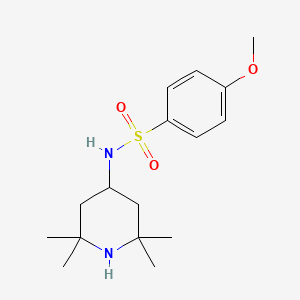
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)